2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)

Catalog No.
S566552
CAS No.
15545-97-8
M.F
C16H28N4O2
M. Wt
308.42 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)

CAS Number

15545-97-8

Product Name

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)

IUPAC Name

2-[(2-cyano-4-methoxy-4-methylpentan-2-yl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile

Molecular Formula

C16H28N4O2

Molecular Weight

308.42 g/mol

InChI

InChI=1S/C16H28N4O2/c1-13(2,21-7)9-15(5,11-17)19-20-16(6,12-18)10-14(3,4)22-8/h9-10H2,1-8H3

InChI Key

PFHOSZAOXCYAGJ-UHFFFAOYSA-N

SMILES

CC(C)(CC(C)(C#N)N=NC(C)(CC(C)(C)OC)C#N)OC

Synonyms

2-2'-azobis(4-methoxy-2,4-dimethylvaleronitrile), MeO-AMVN, V 70, V-70, V70

Canonical SMILES

CC(C)(CC(C)(C#N)N=NC(C)(CC(C)(C)OC)C#N)OC

Synthesis of Polymers and Functional Materials:

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile), also known as AMVN, is primarily used as a free radical initiator in the polymerization of various monomers. Its ability to decompose at relatively low temperatures (around 65°C) makes it suitable for initiating controlled radical polymerization (CRP) techniques such as RAFT (reversible addition-fragmentation chain transfer) and NMP (nitroxide-mediated polymerization) []. These techniques allow for the synthesis of well-defined polymers with controlled architectures, functionalities, and molecular weights, which are crucial for various applications in materials science, drug delivery, and other fields [].

Cross-linking Agent:

AMVN can also be employed as a cross-linking agent for elastomers and other polymers. During the decomposition process, it generates free radicals that can react with functional groups present on the polymer chains, forming covalent bonds and creating a cross-linked network. This cross-linking process enhances the mechanical properties such as tensile strength, tear resistance, and chemical resistance of the resulting materials.

Other Applications:

In addition to the aforementioned applications, 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) has been explored for various other research purposes, including:

  • Curing agent in adhesives and coatings
  • Initiator for the degradation of polymers []
  • Blowing agent in the production of foams

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile), also known as V-70, is a man-made organic compound belonging to the class of azo initiators. These compounds are known to decompose readily at elevated temperatures, generating free radicals that can initiate polymerization reactions. V-70 is particularly significant in scientific research due to its use in the radical polymerization of various monomers, especially methacrylates and acrylates [].


Molecular Structure Analysis

The key feature of 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is the presence of an azo group (N=N) linking two identical subunits. Each subunit consists of a methoxy group (OCH3) attached to a central carbon atom flanked by two methyl groups (CH3). This structure contributes to the thermal instability of the molecule. The methoxy group might influence the solubility and polarity of the compound.


Chemical Reactions Analysis

Synthesis

Decomposition

The primary reaction of interest for V-70 is its thermal decomposition. At elevated temperatures, the azo group (N=N) undergoes homolytic cleavage, generating two cyanoisopropyl radicals (•CH2C(CH3)2CN) []. This process can be represented by the following balanced equation:

R-N=N-R → 2•R (where R represents the cyanoisopropyl group)

These radicals can then initiate the polymerization of various monomers containing double bonds.

Other Relevant Reactions


Physical And Chemical Properties Analysis

  • Melting Point: No data readily available.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Soluble in organic solvents like benzene, toluene, and methyl methacrylate [].
  • Stability: Thermally unstable, decomposes at elevated temperatures.

V-70 acts as a radical initiator in polymerization reactions. During thermal decomposition, it generates cyanoisopropyl radicals which can abstract a hydrogen atom from a monomer molecule, creating a new radical species. This new radical can then react with another monomer molecule, forming a growing polymer chain. The chain growth continues until termination occurs [].

  • Toxicity: Data on the specific toxicity of 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) is limited. However, azo initiators can generally cause skin irritation.
  • Flammability: Information on flammability is not readily available. However, as an organic compound, V-70 might be combustible.
  • Reactivity: Decomposes at elevated temperatures, releasing radicals that can react with other materials.

Physical Description

2,2'-azodi-(2,4-dimethyl-4-methoxyvaleronitrile) appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

XLogP3

2.3

UNII

YTJ97D2319

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H242 (100%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

15545-97-8

General Manufacturing Information

Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[4-methoxy-2,4-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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